Chlorobenzene-d5

説明

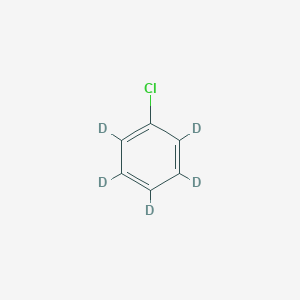

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953233 | |

| Record name | 1-Chloro(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-55-4 | |

| Record name | Chlorobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying chlorobenzene-d5 (pentadeuterated chlorobenzene). It is intended to serve as a practical resource for researchers and professionals requiring high-purity deuterated compounds for applications in mass spectrometry, NMR spectroscopy, and as intermediates in the synthesis of deuterated pharmaceuticals. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates key processes through diagrams.

Introduction

This compound (C₆D₅Cl) is a stable, isotopically labeled analog of chlorobenzene (B131634) where the five hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612). This isotopic substitution makes it a valuable internal standard for the analysis of chlorobenzene in environmental samples and other matrices using gas chromatography-mass spectrometry (GC-MS).[1][2] Furthermore, it serves as a crucial building block in the synthesis of more complex deuterated molecules, which are of significant interest in drug development for their potential to alter metabolic profiles and enhance pharmacokinetic properties. The isotopic purity of this compound is a critical parameter, with commercially available standards typically offering 99 atom % D or higher.[3][4]

Synthesis of this compound

There are two primary synthetic routes to this compound: the direct deuteration of chlorobenzene and the chlorination of benzene-d6 (B120219). Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Deuteration of Chlorobenzene

This method involves the direct exchange of hydrogen atoms for deuterium atoms on the chlorobenzene ring. A common approach utilizes a platinum-on-carbon catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

This protocol is adapted from a patented method demonstrating high efficiency.[5]

Materials:

-

Chlorobenzene (C₆H₅Cl)

-

Deuterium oxide (D₂O)

-

10% Platinum on activated carbon (Pt/C)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Argon gas

-

50 mL three-necked flask

-

Condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 50 mL three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add chlorobenzene (0.25 mmol, 28.139 mg), deuterium water (5 mL), 10% platinum on carbon (24.38 mg), isopropanol (0.1 mL), and cyclohexane (0.9 mL).[5]

-

Purge the reaction system with argon gas to create an inert atmosphere.[5]

-

Heat the mixture to 90°C with stirring and maintain this temperature for 24 hours.[5]

-

After 24 hours, cool the reaction mixture to room temperature.[5]

-

Remove the platinum on carbon catalyst by filtration.[5]

-

Transfer the filtrate, a mixture of deuterium water and the crude product, to a separatory funnel.

-

Add 10 mL of dichloromethane to the separatory funnel and shake to extract the product. Separate the organic layer (bottom layer).[5]

-

Perform a rotary evaporation of the organic layer at 38°C to remove the dichloromethane, yielding the liquid this compound product.[5]

Yield:

-

This method has been reported to produce this compound with a yield of 88%.[5]

Chlorination of Benzene-d6

This approach involves the electrophilic aromatic substitution of a deuterium atom on the benzene-d6 ring with a chlorine atom. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

The following is a general protocol for the chlorination of benzene, which can be adapted for benzene-d6.

Materials:

-

Benzene-d6 (C₆D₆)

-

Anhydrous ferric chloride (FeCl₃) or anhydrous aluminum chloride (AlCl₃)

-

Chlorine gas (Cl₂)

-

Reaction flask with a gas inlet and outlet

-

Stirring apparatus

-

Ice bath

-

Gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)

Procedure:

-

Set up a reaction flask with a gas inlet tube, a stirrer, and an outlet connected to a gas trap to neutralize excess chlorine and the hydrogen chloride (or in this case, deuterium chloride) byproduct.

-

Charge the flask with benzene-d6 and the Lewis acid catalyst (e.g., a catalytic amount of anhydrous FeCl₃).

-

Cool the reaction mixture in an ice bath to control the reaction temperature.

-

Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, and the temperature should be maintained to minimize the formation of dichlorinated byproducts.

-

Monitor the reaction progress by GC analysis to determine the optimal reaction time for maximizing the yield of monothis compound while minimizing dichlorobenzene-d4 formation.

-

Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove any remaining chlorine and DCl.

-

The crude product can then be purified to remove the catalyst and any byproducts.

Yield and Selectivity:

-

In the industrial synthesis of chlorobenzene, a product distribution of approximately 73% monochlorobenzene, 22-23% dichlorobenzene, and 4-5% unreacted benzene is common. The yield of this compound can be expected to be in a similar range, and can be optimized by controlling the benzene-to-chlorine ratio.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts (such as dichlorobenzene-d4 isomers), and the catalyst. The choice of purification method depends on the scale of the synthesis and the required final purity.

Fractional Distillation

Fractional distillation is a suitable method for separating this compound (b.p. 130-130.5°C)[3] from less volatile byproducts like dichlorobenzene-d4 isomers (boiling points of ortho-, meta-, and para-isomers are approximately 180°C, 173°C, and 174°C, respectively).

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Charge the crude this compound into the round-bottom flask.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the distilling vapor.

-

Begin heating the flask gently.

-

Collect the fraction that distills over at the boiling point of this compound (approximately 130-131°C at atmospheric pressure). The temperature should remain stable during the collection of the pure fraction.

-

For separating components with very close boiling points or to lower the boiling temperature, the distillation can be performed under reduced pressure (vacuum distillation).

Preparative Gas Chromatography (Prep GC)

Preparative GC is a powerful technique for isolating high-purity compounds on a smaller scale. It separates components based on their volatility and interaction with the stationary phase of the GC column.

Instrumentation:

-

Gas chromatograph equipped with a preparative-scale column, a sample injector, a detector, and a fraction collector.

Parameters to Optimize:

-

Column: A column with a stationary phase suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity phase).

-

Injector Temperature: Sufficiently high to vaporize the sample without degradation.

-

Oven Temperature Program: An optimized temperature ramp to achieve good separation between this compound and any impurities.

-

Carrier Gas Flow Rate: Adjusted for optimal separation efficiency.

-

Sample Injection Volume: Maximized to increase throughput without overloading the column and compromising resolution.

Procedure:

-

Develop an analytical GC method to determine the retention times of this compound and potential impurities.

-

Scale up the method to the preparative GC system.

-

Inject the crude this compound onto the column.

-

Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

-

Analyze the collected fraction for purity using analytical GC-MS.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC can also be used for purification, especially for removing non-volatile impurities.

Instrumentation:

-

Preparative HPLC system with a pump, injector, preparative-scale column, detector, and fraction collector.

Parameters to Optimize:

-

Column: A reversed-phase column (e.g., C18) is often suitable for aromatic compounds.

-

Mobile Phase: A mixture of solvents such as acetonitrile (B52724) and water or methanol (B129727) and water. The gradient or isocratic composition needs to be optimized for the best separation.

-

Flow Rate: Higher flow rates are used in preparative HPLC to increase throughput.

-

Sample Loading: The amount of crude sample injected is maximized without losing resolution.

Procedure:

-

Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.

-

Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume accordingly.

-

Inject the crude sample and collect the fraction corresponding to the this compound peak.

-

Remove the mobile phase from the collected fraction (e.g., by evaporation) to obtain the purified product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and purification of this compound.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Starting Material | Catalyst | Typical Yield | Isotopic Purity (atom % D) | Key Advantages | Key Disadvantages |

| Deuteration of Chlorobenzene | Chlorobenzene | 10% Pt/C | 88%[5] | >99% (with high purity D₂O) | High isotopic purity achievable. | Requires a catalyst; potential for back-exchange if H₂O is present. |

| Chlorination of Benzene-d6 | Benzene-d6 | FeCl₃ or AlCl₃ | ~70-80% (estimated) | Dependent on the purity of benzene-d6 | Utilizes a common and well-understood reaction. | Can produce di- and poly-chlorinated byproducts; requires careful control of reaction conditions. |

Table 2: Overview of Purification Methods for this compound

| Purification Method | Principle of Separation | Typical Purity Achievable | Key Advantages | Key Disadvantages |

| Fractional Distillation | Difference in boiling points | >99% | Scalable; effective for removing less volatile impurities. | Less effective for impurities with similar boiling points. |

| Preparative GC | Volatility and interaction with stationary phase | >99.5% | High resolution; excellent for separating closely related compounds. | Limited sample capacity; more suitable for smaller scales. |

| Preparative HPLC | Polarity and interaction with stationary/mobile phases | >99% | Effective for removing non-volatile impurities; versatile. | Requires removal of large volumes of solvent from the final product. |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of this compound.

References

- 1. Chlorobenzene-d{5}, 99% (Isotopic) | CymitQuimica [cymitquimica.com]

- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 3. This compound D 99atom 3114-55-4 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chempanda.com [chempanda.com]

An In-depth Technical Guide to the Isotopic Purity Assessment of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene-d5 (C6D5Cl) is a deuterated analog of chlorobenzene, widely utilized as an internal standard in quantitative mass spectrometry assays, as a solvent in NMR spectroscopy, and as a synthetic intermediate in the preparation of other deuterated compounds.[1][2] The accuracy and reliability of experimental results derived from its use are fundamentally dependent on its isotopic purity. The presence of incompletely deuterated isotopologues (d0 to d4) can introduce significant errors, particularly in sensitive analytical methods. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for determining the isotopic purity of this compound. It details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents typical quantitative data for commercially available high-purity this compound.

Quantitative Data Summary

The isotopic purity of this compound is typically reported as "atom percent D," which reflects the percentage of deuterium (B1214612) atoms at the specified positions. Commercially available research-grade this compound generally has a stated isotopic purity of 99 atom % D or higher.[3][4] The chemical purity is also a critical parameter, commonly found to be ≥98%.[1][4]

The following tables summarize the typical chemical and isotopic purity specifications for high-purity this compound.

Table 1: Typical Product Specifications for this compound

| Parameter | Specification | Source(s) |

| Isotopic Purity | ≥99 atom % D | [3] |

| Isotopic Enrichment | 99.6% | [5][6] |

| Chemical Purity | ≥98% | [1][4] |

| Molecular Weight | 117.59 g/mol | [1] |

| CAS Number | 3114-55-4 | [1] |

Table 2: Representative Isotopic Distribution for 99.6% this compound

| Isotopologue | Mass Shift | Description | Expected Relative Abundance |

| C6D5Cl | M+5 | Fully deuterated | ≥99.6% |

| C6HD4Cl | M+4 | Contains one residual proton | <0.4% |

| C6H2D3Cl | M+3 | Contains two residual protons | Trace |

| C6H3D2Cl | M+2 | Contains three residual protons | Trace |

| C6H4DCl | M+1 | Contains four residual protons | Trace |

| C6H5Cl | M+0 | Non-deuterated impurity | Trace |

Experimental Protocols and Methodologies

The determination of isotopic purity requires analytical techniques capable of distinguishing between molecules with minute mass differences. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing isotopic purity due to its high chromatographic resolution, which can separate isotopologues, and the mass-selective detection that quantifies their relative abundances.[7]

-

Instrumentation : A high-resolution gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

-

Sample Preparation : Prepare a dilution of the this compound sample (e.g., 100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions :

-

Column : A non-polar capillary column capable of separating isotopic molecules, such as a Supelco SPB-5 (60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]

-

Injector : Split/splitless inlet, operated in splitless mode (e.g., 1 µL injection volume).

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/min to 190°C, then a ramp of 20°C/min to 280°C, and a final hold for 7 minutes. This program is a starting point and should be optimized for baseline separation of isotopologues.[8]

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Acquisition Mode :

-

Full Scan : Acquire data from m/z 50 to 150 to observe the full fragmentation pattern and identify all isotopologues.

-

Selected Ion Monitoring (SIM) : For higher sensitivity and precise quantification, monitor the molecular ions of each isotopologue. For this compound, the key ions would be:

-

m/z 112 (C6H535Cl)+

-

m/z 114 (C6H537Cl)+

-

m/z 117 (C6D535Cl)+

-

m/z 119 (C6D537Cl)+

-

...and intermediate masses for d1-d4 species.

-

-

-

-

Data Analysis :

-

Identify the chromatographic peaks corresponding to Chlorobenzene and its isotopologues.

-

Extract the ion chromatograms for the molecular ion cluster of each species.

-

Integrate the peak areas for each monitored ion.

-

Correct for the natural abundance of 13C and 37Cl.

-

Calculate the relative percentage of each isotopologue to determine the overall isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining both the chemical purity and the isotopic enrichment of deuterated compounds. Different nuclei (¹H, ²H, and ¹³C) provide complementary information.

A. Quantitative ¹H NMR (qNMR) for Residual Proton Analysis

This method quantifies the amount of non-deuterated and partially deuterated species by measuring the signals from the remaining protons against a certified internal standard.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.

-

Sample Preparation : Accurately weigh about 5-10 mg of this compound and a similar, accurately weighed amount of a certified quantitative internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube. Dissolve the mixture in a suitable deuterated solvent (e.g., Acetone-d6 or Chloroform-d) that does not have signals overlapping with the analyte or standard.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Flip Angle : 30° pulse to ensure slower relaxation is less of a factor.

-

Relaxation Delay (D1) : A long delay is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of any proton being quantified (typically 30-60 seconds).[9]

-

Number of Scans (NS) : Sufficient scans to obtain a high signal-to-noise ratio (e.g., 64 or 128).

-

-

Data Analysis :

-

Carefully phase and baseline correct the spectrum.

-

Integrate the residual proton signals in the aromatic region of the Chlorobenzene isotopologues.

-

Integrate a well-resolved signal from the internal standard.

-

Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.[10]

-

B. ²H (Deuterium) NMR

²H NMR allows for the direct observation of the deuterium nuclei, confirming the positions of deuteration.

-

Instrumentation : NMR spectrometer equipped with a broadband probe capable of observing the ²H frequency.

-

Sample Preparation : Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl3) to avoid a large solvent signal.[2]

-

Acquisition Parameters :

-

Pulse Sequence : Standard single-pulse experiment.

-

Relaxation Delay (D1) : Typically shorter than for ¹H NMR (e.g., 1-2 seconds).

-

Number of Scans (NS) : 16 or more, depending on concentration.

-

-

Data Analysis : The spectrum should show signals in the aromatic region corresponding to the deuterons at the ortho, meta, and para positions, confirming successful labeling.

C. ¹³C NMR

¹³C NMR can be used to quantify the degree of deuteration at each carbon position by observing the splitting of the carbon signal due to one-bond ¹³C-²H coupling and the isotopic shift.[11]

-

Instrumentation : NMR spectrometer with a broadband probe.

-

Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled ¹³C experiment. For quantitative results, inverse-gated decoupling should be used with a long relaxation delay.

-

Relaxation Delay (D1) : ≥ 5 times the longest carbon T1.

-

-

Data Analysis : Carbons attached to deuterium (C-D) will appear as multiplets (a 1:1:1 triplet for a CD group) and will be shifted slightly upfield compared to the corresponding C-H signal.[12] The relative integration of these multiplets can be used to determine the site-specific deuterium incorporation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile compounds, LC-MS is the preferred method. For a volatile compound like this compound, GC-MS is more common, but LC-MS can be adapted if necessary, particularly with atmospheric pressure ionization techniques.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol.

-

LC Conditions :

-

Column : A standard reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase : Isocratic or gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, with a suitable additive (e.g., 0.1% formic acid) to promote ionization.

-

Flow Rate : Typical for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Column Temperature : Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometer Conditions :

-

Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is suitable for relatively non-polar, volatile compounds like chlorobenzene. Electrospray Ionization (ESI) may also be possible but is generally less effective for such molecules.

-

Acquisition Mode : Full scan with high resolution to distinguish the isotopologue peaks.

-

-

Data Analysis :

-

Extract the ion chromatograms for the exact masses of the molecular ions ([M]+ or [M+H]+) of each isotopologue.

-

Integrate the peak areas.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic purity.

-

Conclusion

The accurate determination of the isotopic purity of this compound is essential for its proper application in research and development. GC-MS and multi-nuclear NMR spectroscopy are the most robust and widely used techniques for this purpose. This guide provides detailed experimental frameworks for these key analytical methods. By implementing these protocols, researchers, scientists, and drug development professionals can confidently verify the quality of their deuterated standards, ensuring the integrity and accuracy of their experimental data.

References

- 1. Chlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-263-5 [isotope.com]

- 2. cenmed.com [cenmed.com]

- 3. クロロベンゼン-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chlorobenzene-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. thermofisher.com [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. rssl.com [rssl.com]

- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of Chlorobenzene-d5 (C₆D₅Cl). It details the expected spectral parameters for residual protons, a standard experimental protocol for data acquisition, and a visualization of the proton relationships within the molecule.

Introduction

This compound is a deuterated aromatic solvent frequently utilized in NMR spectroscopy for the analysis of non-polar to moderately polar analytes. Its primary advantage is the significant reduction of solvent-proton signals in the ¹H NMR spectrum, which would otherwise obscure the signals of the compound of interest. However, as deuteration is never 100% complete, residual protio-isotopomers (C₆D₄HCl) are present, giving rise to characteristic signals in the aromatic region of the spectrum. A thorough understanding of these residual signals is crucial for accurate spectral interpretation and for identifying potential solvent-related artifacts.

Data Presentation: ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is characterized by multiplets arising from the residual protons on the aromatic ring. These protons exist in three distinct chemical environments: ortho, meta, and para relative to the chlorine atom. The quantitative data for these residual signals are summarized in the table below. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The coupling constants (J-values) are derived from high-resolution spectra of the non-deuterated analogue, chlorobenzene, and serve as an excellent approximation for the residual signals in the deuterated solvent.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| ortho (H-2, H-6) | ~7.28 | Multiplet | Jortho-meta ≈ 8.1 Hz, Jortho-para ≈ 1.2 Hz, Jortho-ortho' ≈ 2.3 Hz |

| meta (H-3, H-5) | ~7.23 | Multiplet | Jmeta-ortho ≈ 8.1 Hz, Jmeta-para ≈ 7.5 Hz, Jmeta-meta' ≈ 1.7 Hz |

| para (H-4) | ~7.16 | Multiplet | Jpara-meta ≈ 7.5 Hz, Jpara-ortho ≈ 1.2 Hz |

Note: The exact chemical shifts can exhibit minor variations depending on the sample concentration, temperature, and the specific batch of the deuterated solvent.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality ¹H NMR spectra. The following is a detailed methodology for the preparation of a sample in this compound and the subsequent data acquisition.

Sample Preparation

-

Analyte Preparation: Ensure the analyte is free from any residual solvents by drying it under a high vacuum for a sufficient period.

-

Weighing the Analyte: Accurately weigh approximately 1-10 mg of the analyte for a standard ¹H NMR experiment.

-

Solvent Addition: In a clean, dry vial, dissolve the analyte in approximately 0.6-0.7 mL of this compound.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition Workflow

An In-depth Technical Guide to the Mass Spectrum Fragmentation of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum fragmentation pattern of Chlorobenzene-d5 (C₆D₅Cl). The following sections present the core data, experimental methodologies, and a visual representation of the fragmentation pathway to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Data Presentation: Mass Spectrum Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, is summarized in the table below. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in characteristic isotopic peaks for chlorine-containing fragments.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance (%) |

| 117 | [C₆D₅³⁵Cl]⁺ | C₆D₅³⁵Cl | ~100 |

| 119 | [C₆D₅³⁷Cl]⁺ | C₆D₅³⁷Cl | ~33 |

| 82 | [C₆D₅]⁺ | C₆D₅ | ~45 |

| 52 | [C₄D₄]⁺ | C₄D₄ | ~15 |

Experimental Protocols: Mass Spectrometry of this compound

The data presented in this guide is typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization. A detailed methodology for such an experiment is outlined below.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol. The concentration is typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Separation:

-

Injector: A small volume (e.g., 1 µL) of the sample solution is injected into a heated injector port (typically ~250°C) of the gas chromatograph.

-

Carrier Gas: An inert gas, such as helium or nitrogen, is used as the carrier gas at a constant flow rate.

-

GC Column: The vaporized sample is carried onto a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a non-polar stationary phase like 5% phenyl polysiloxane).

-

Oven Program: The column oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This separates the analyte from the solvent and any impurities.

3. Mass Spectrometry (MS) Analysis:

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV) in a process known as electron ionization (EI). This causes the molecule to lose an electron, forming a molecular ion ([C₆D₅Cl]⁺), and to fragment in a reproducible manner.

-

Mass Analyzer: The positively charged ions (molecular ion and fragment ions) are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detector: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values (e.g., m/z 35-300) multiple times per second.

Mandatory Visualization: Fragmentation Pathway of this compound

The primary fragmentation pathway of this compound upon electron ionization involves the cleavage of the carbon-chlorine bond. This process is visualized in the following diagram.

Caption: Fragmentation pathway of this compound.

An In-Depth Technical Guide to the FT-IR Spectral Data Interpretation of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectral data of Chlorobenzene-d5. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize isotopic labeling and spectroscopic analysis. This document outlines the key spectral features of this compound, offers a comparative analysis with its non-deuterated counterpart, Chlorobenzene (B131634), provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction to FT-IR Spectroscopy and Isotopic Labeling

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its characteristic vibrations. This absorption pattern is unique to each molecule, providing a "molecular fingerprint."

Isotopic labeling, the substitution of an atom with one of its isotopes, is a widely used technique in various scientific disciplines, including drug metabolism studies, reaction mechanism elucidation, and as internal standards in quantitative analysis. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling. The change in mass upon substituting hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of the molecule, which can be readily detected by FT-IR spectroscopy.

This guide focuses on this compound, a deuterated analog of Chlorobenzene where the five hydrogen atoms on the phenyl ring are replaced by deuterium. Understanding the FT-IR spectrum of this compound is crucial for its identification, purity assessment, and utilization in various research applications.

Comparative FT-IR Spectral Analysis: Chlorobenzene vs. This compound

The most significant impact of deuteration on the FT-IR spectrum of chlorobenzene is the shift of vibrational bands involving the hydrogen atoms to lower wavenumbers (frequencies). This is primarily due to the increased mass of deuterium compared to hydrogen. The key spectral regions to consider are the C-H (and C-D) stretching and bending vibrations.

Data Presentation: A Comparative Analysis of Key Vibrational Modes

The following tables summarize the major FT-IR absorption bands for both Chlorobenzene and this compound. This quantitative data facilitates a direct comparison and highlights the characteristic shifts upon deuteration.

Table 1: Aromatic C-H and C-D Stretching Vibrations

| Vibrational Mode | Chlorobenzene (C₆H₅Cl) Wavenumber (cm⁻¹)[1] | This compound (C₆D₅Cl) Wavenumber (cm⁻¹) | Expected Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3080 - 3030 | - | - |

| Aromatic C-D Stretch | - | ~2280 - 2260 | ~800 (Lower) |

Table 2: Aromatic C=C Stretching and C-H/C-D Bending Vibrations

| Vibrational Mode | Chlorobenzene (C₆H₅Cl) Wavenumber (cm⁻¹)[1] | This compound (C₆D₅Cl) Wavenumber (cm⁻¹) | Comments |

| Aromatic C=C Stretch | ~1580, ~1475, ~1450 | ~1550, ~1390, ~1370 | Minor shifts due to coupling with C-H/C-D modes. |

| C-H In-plane Bending | ~1170, ~1080, ~1020 | - | These bands are absent or significantly shifted in the deuterated compound. |

| C-D In-plane Bending | - | ~850 - 750 | Appear at lower wavenumbers compared to C-H in-plane bending. |

| C-H Out-of-plane Bending | ~740, ~690 | - | Characteristic strong bands for monosubstituted benzene (B151609) are absent. |

| C-D Out-of-plane Bending | - | ~550 - 500 | Appear at significantly lower wavenumbers. |

| C-Cl Stretch | ~700 - 650 | ~680 - 630 | Relatively unaffected by deuteration of the ring. |

Spectral Interpretation:

The most prominent difference is the absence of the aromatic C-H stretching bands in the 3100-3000 cm⁻¹ region for this compound and the appearance of strong C-D stretching bands around 2280-2260 cm⁻¹. This is a direct consequence of the heavier deuterium atom.

Similarly, the C-H in-plane and out-of-plane bending vibrations, which are characteristic for monosubstituted benzenes in the 1200-1000 cm⁻¹ and 900-675 cm⁻¹ regions respectively, are absent in the spectrum of this compound. Instead, new bands corresponding to C-D in-plane and out-of-plane bending vibrations appear at lower frequencies.

The aromatic C=C stretching vibrations also experience a slight shift to lower wavenumbers in this compound. This is due to the coupling of these vibrations with the C-H and C-D bending modes. The C-Cl stretching vibration is least affected by the deuteration of the aromatic ring as it is further away and involves heavier atoms.

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section provides a detailed methodology for acquiring a high-quality FT-IR spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pasteur pipette or syringe

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lens tissue

Methodology (Using a Liquid Transmission Cell):

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the windows of the liquid transmission cell thoroughly with a suitable solvent and dry them with a gentle stream of nitrogen or air.

-

Assemble the empty, clean cell and place it in the sample holder of the spectrometer.

-

Acquire a background spectrum. This will account for the absorbance of the cell windows and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Preparation and Loading:

-

Using a clean Pasteur pipette or syringe, carefully introduce a small amount of liquid this compound into the port of the liquid transmission cell.

-

Ensure that the liquid fills the space between the windows without any air bubbles.

-

Securely seal the ports of the cell.

-

-

Sample Spectrum Acquisition:

-

Place the filled liquid cell into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

-

Cleaning:

-

After the analysis, carefully disassemble the liquid cell.

-

Thoroughly clean the cell windows with an appropriate solvent to remove all traces of the sample.

-

Store the clean and dry windows in a desiccator to prevent damage from moisture.

-

Methodology (Using an ATR Accessory):

-

Instrument Preparation: Ensure the FT-IR spectrometer with the ATR accessory is ready for measurement.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal surface thoroughly with a solvent-dampened tissue.

-

Logical Workflow for FT-IR Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the FT-IR spectrum of an unknown sample, with a focus on identifying a compound like this compound.

References

physical and chemical properties of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and safety protocols for Chlorobenzene-d5 (Pentadeuterochlorobenzene). This deuterated aromatic compound is a valuable tool in various scientific disciplines, particularly in analytical and synthetic chemistry.

Core Properties of this compound

This compound is a deuterated form of chlorobenzene (B131634) where five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms.[1] This isotopic substitution makes it a useful standard in mass spectrometry and a solvent in NMR spectroscopy.[2][3]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆D₅Cl | [4] |

| Molecular Weight | 117.59 g/mol | [1][4] |

| Appearance | Colorless liquid | [5][6] |

| Density | 1.157 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 130-130.5 °C | [1][3][5] |

| Melting Point | -45.1 °C | [7] |

| Flash Point | 24.0 °C (75.2 °F) - closed cup | [1][3] |

| Refractive Index | n20/D 1.522 | [1][3][5] |

| Water Solubility | 0.49 g/L at 20 °C (Not miscible) | [7][8] |

| Isotopic Purity | ≥99 atom % D | [1][3] |

Table 2: Identification and Safety Information

| Identifier/Parameter | Value | Reference |

| CAS Number | 3114-55-4 | [1][4] |

| EC Number | 221-482-0 | [1] |

| UN Number | 1134 | [3][9] |

| Hazard Class | 3 (Flammable liquids) | [1][9] |

| GHS Pictograms | Flame, Exclamation mark, Environment | [1] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects) | [1][10] |

Spectroscopic Information

The isotopic labeling of this compound provides a distinct mass shift (M+5) compared to its non-deuterated counterpart, which is fundamental for its use as an internal standard in mass spectrometry.[1][3] In Nuclear Magnetic Resonance (NMR) spectroscopy, it can be used as a deuterated solvent.[2] Studies have utilized ¹H NMR and ²H NMR spectra of this compound in liquid crystal solvents to determine the quadrupolar coupling constants and asymmetry parameters for the deuterons.[1][3][11]

Key Applications and Experimental Protocols

This compound's primary applications stem from its isotopic purity and physical properties. It serves as a crucial material in proteomics research, environmental analysis, and as a synthetic intermediate.[2][4]

Use as an Internal Standard in GC/MS Analysis

This compound is frequently used as an internal standard for the analysis of high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS).[1][3][11]

Methodology:

-

Standard Preparation: A known concentration of this compound is added to each sample and calibration standard.

-

Sample Introduction: The sample is introduced into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured.

-

Quantification: The signal intensity of the analyte is normalized to the signal intensity of the this compound internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to a calibration curve.

Caption: Workflow for using this compound as an internal standard in GC/MS.

Use as a Deuterated Solvent in NMR Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid interference from proton signals of the solvent.[12] this compound can be used in this capacity, particularly for analytes that are soluble in it.[2][13]

Methodology:

-

Sample Preparation: The analyte of interest is dissolved in this compound.

-

NMR Analysis: The sample is placed in an NMR spectrometer. The absence of protons in the solvent allows for a clear spectrum of the analyte.

-

Data Interpretation: The resulting spectrum is analyzed to determine the structure and properties of the analyte.

Synthesis of this compound

One reported method for the synthesis of this compound involves a platinum-on-carbon catalyzed hydrogen-deuterium exchange reaction.[14]

Reaction Protocol:

-

Reactant Mixture: Chlorobenzene, deuterium water (D₂O), 10% platinum on carbon, isopropanol, and cyclohexane (B81311) are combined in a reaction flask.[14]

-

Inert Atmosphere: The air in the reaction system is replaced with an inert gas, such as argon.[14]

-

Heating: The mixture is heated to 90 °C for 24 hours.[14]

-

Workup: After cooling, the catalyst is removed by filtration. Dichloromethane is added to separate the organic and aqueous layers. The organic layer is collected and the solvent is removed by rotary evaporation to yield the deuterated chlorobenzene product.[14]

Caption: A simplified workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][7]

-

Handling: Ensure good ventilation and exhaustion at the workplace.[15] Keep away from ignition sources and prevent the formation of aerosols.[7][15] Use personal protective equipment, including safety goggles, chemical-resistant gloves, and respiratory protection if necessary.[7][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][15] Protect from electrostatic charges.[15]

-

Disposal: Dispose of contaminated material as hazardous waste according to local regulations.[9][15] Do not allow it to enter sewers or surface water.[7][15]

Logical Relationships of this compound

The properties and applications of this compound are interconnected, making it a versatile chemical for various research applications.

References

- 1. クロロベンゼン-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-263-5 [isotope.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. carlroth.com [carlroth.com]

- 8. This compound CAS#: 3114-55-4 [amp.chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Chlorobenzene D5, CAS No. 3114-55-4 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. agilent.com [agilent.com]

A Technical Guide to High-Purity Chlorobenzene-d5 for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, quality control methodologies, and experimental protocols for the proficient use of Chlorobenzene-d5 in scientific research.

This technical guide provides a comprehensive overview of high-purity this compound (C₆D₅Cl), a deuterated aromatic compound essential for a range of applications in research, particularly in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and as a starting material in the synthesis of complex deuterated molecules for drug discovery and development. This document serves as a vital resource for scientists and professionals, offering detailed information on commercial suppliers, methods for purity assessment, and step-by-step experimental protocols.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is critical to ensure the accuracy and reproducibility of experimental results. Several reputable chemical suppliers offer this deuterated compound with varying specifications. Below is a comparative summary of offerings from prominent commercial vendors.

| Supplier | Product Number(s) | Stated Isotopic Purity | Stated Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 176605 | 99 atom % D | ≥99% (CP) | 1g, 5g |

| Various Lots | 99.5 atom % D, ≥99.6 atom % D | |||

| Cambridge Isotope Laboratories, Inc. | DLM-263 | 99% | 98% | 1g, 5g |

| Alfa Aesar (Thermo Fisher Scientific) | 44712 | 99.7% (Lot E03S005), 99.5% (Lot T24E010) | >98% | Varies by lot |

| LGC Standards | TRC-C364530-5G | Not specified | >95% (HPLC) | 5g, 50g, 500g |

| Carl Roth | 6672 | 99 Atom%D | Not specified | 5ml |

Synthesis and Purification of this compound

High-purity this compound is typically synthesized through a catalyzed hydrogen-deuterium exchange reaction. A common method involves the reaction of chlorobenzene (B131634) with a deuterium (B1214612) source, such as deuterium oxide (D₂O), in the presence of a platinum-on-carbon catalyst.

A representative synthesis procedure is as follows: In a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, chlorobenzene (0.25 mmol), deuterium water (5 mL), 10% platinum on carbon (24.38 mg), isopropanol (B130326) (0.1 mL), and cyclohexane (B81311) (0.9 mL) are combined. The reaction system is purged with an inert gas, such as argon, and heated to 90°C for 24 hours. After cooling to room temperature, the platinum catalyst is removed by filtration. The crude product is then extracted from the aqueous layer using dichloromethane. The organic layer is collected and the solvent is removed by rotary evaporation to yield this compound.[1]

Purification of the synthesized this compound is crucial to remove any unreacted starting material, partially deuterated species, and other impurities. Fractional distillation is a widely used and effective method for this purpose. The principle of fractional distillation relies on the separation of components of a liquid mixture based on differences in their boiling points. The mixture is heated, and the vapor, enriched in the more volatile component, rises through a fractionating column. The column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation. For this compound, which has a boiling point of approximately 130-131°C, this technique allows for the separation from lower and higher boiling point impurities.

Experimental Protocols for Purity Assessment

The determination of both chemical and isotopic purity of this compound is paramount for its application in sensitive analytical techniques. The primary methods for this assessment are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical purity of volatile compounds like this compound and can also provide information about its isotopic enrichment. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed molecular weight information and fragmentation patterns, allowing for the identification and quantification of impurities. This compound is often used as an internal standard in GC-MS analysis.[2]

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane. A typical concentration is 100 µg/mL.

-

Instrumentation:

-

GC System: Agilent 7890B or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of chlorobenzene and related impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector operated in split mode with a split ratio of 50:1. The injector temperature should be set to 250°C.

-

Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Chemical Purity: Integrate the peak area of this compound and any impurity peaks. Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

-

Isotopic Purity: Examine the mass spectrum of the this compound peak. The molecular ion (M+) for fully deuterated this compound will be at m/z 117 and 119 (due to the ³⁷Cl isotope). The presence of ions at lower m/z values (e.g., m/z 116 for C₆HD₄Cl, m/z 112 for C₆H₅Cl) indicates incomplete deuteration. The relative abundances of these ions can be used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most direct method for determining the isotopic purity of deuterated compounds. ¹H NMR (proton NMR) is used to detect and quantify any residual protons in the this compound molecule.

Detailed Protocol:

-

Sample Preparation: Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in a high-purity deuterated NMR solvent that does not have signals in the aromatic region, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Add a known amount of an internal standard with a well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene) for quantitative analysis.

-

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (aq): At least 3 seconds.

-

Spectral Width (sw): 0 to 12 ppm.

-

-

Data Analysis:

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Integrate the area of the residual proton signals in the aromatic region of the this compound spectrum.

-

Compare this integral to the integral of the known amount of the internal standard to calculate the concentration of residual protonated species.

-

The isotopic purity (atom % D) is calculated as: (1 - (moles of residual protons / (5 * moles of this compound))) * 100%.

-

High-Performance Liquid Chromatography (HPLC)

While not the primary method for determining isotopic purity, HPLC is a valuable tool for assessing the chemical purity of this compound, particularly for identifying non-volatile impurities that may not be detected by GC.

Detailed Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at 215 nm.

-

-

Data Analysis:

-

Run a blank (mobile phase) to establish a baseline.

-

Inject the sample and record the chromatogram.

-

Integrate the peak area of the main this compound peak and any impurity peaks.

-

Calculate the chemical purity as the percentage of the this compound peak area relative to the total area of all peaks.

-

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in ensuring the quality of high-purity this compound, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and the relationship between different analytical techniques and the purity aspects they assess.

References

safe handling and storage procedures for Chlorobenzene-d5

An In-depth Technical Guide to the Safe Handling and Storage of Chlorobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and essential data for the handling and storage of this compound (CAS No. 3114-55-4). Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound, a deuterated analog of chlorobenzene, is a flammable liquid and vapor.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆D₅Cl[3][4][5] |

| Molecular Weight | 117.59 g/mol [3][5] |

| Appearance | Colorless liquid[3][4] |

| Boiling Point | 130-130.5 °C[3][6][7] |

| Density | 1.157 g/mL at 25 °C[3][6][7] |

| Flash Point | 24.0 °C (75.2 °F) - closed cup[3] |

| Refractive Index | n20/D 1.522[3][6][7] |

| Isotopic Purity | ≥99 atom % D[3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a flammable liquid and is harmful if inhaled.[1][8] It can also cause skin irritation.[2]

GHS Classification:

-

Skin corrosion/irritation (Category 2)[3]

-

Hazardous to the aquatic environment - chronic hazard (Category 2)[3][8][9]

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure and associated risks.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Ensure grounding and bonding of containers and receiving equipment to prevent static discharge.

Personal Protective Equipment

A summary of recommended PPE is provided in the table below.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[10] |

| Skin Protection | Wear chemical-resistant gloves (e.g., PVC).[10] Wear protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |

| General Hygiene | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2] |

Storage Procedures

Correct storage of this compound is essential for maintaining its quality and for safety.

| Storage Condition | Recommendation |

| Temperature | Store at room temperature or as recommended at 15-25 °C.[5] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][2] Store in the original container, which may be a glass ampule or bottle.[7][10] |

| Atmosphere | Store under an inert atmosphere.[1] |

| Incompatible Materials | Bases, strong oxidizing agents, alkali metals, nitric acid, and dimethyl sulfoxide.[1][10] |

| Location | Store in a designated flammables area.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] |

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1] |

| Skin Contact | Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[8][9] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8][9] Call a physician.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[1]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][2]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[8][11] Avoid breathing vapors, mist, or gas.[8] Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Absorb with a liquid-binding material (e.g., sand, diatomite, acid binders, universal binders).[8][12] Place in a suitable container for disposal.[2]

Experimental Workflow: Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. 氯苯-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Chlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-263-5 [isotope.com]

- 6. This compound | 3114-55-4 [chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. agilent.com [agilent.com]

Chlorobenzene-d5 CAS number and molecular weight

An In-Depth Technical Guide to Chlorobenzene-d5

For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This guide focuses on the core physicochemical properties of this compound, a deuterated analog of chlorobenzene.

This compound, also known as pentadeuterochlorobenzene, is a valuable compound in various research applications, including as an internal standard in mass spectrometry-based analyses.[1] Its key identifiers and properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 3114-55-4[2][3][4] |

| Molecular Formula | C₆D₅Cl[2][5] |

| Molecular Weight | 117.59 g/mol [2][4][6] |

| EC Number | 221-482-0[3] |

| Synonyms | Pentadeuterochlorobenzene[2] |

As this document pertains to the fundamental identification properties of this compound, detailed experimental protocols or signaling pathways are not applicable. Consequently, no diagrams are included.

References

- 1. Chlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-263-5 [isotope.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 3114-55-4 [amp.chemicalbook.com]

- 4. Chlorobenzene-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Chlorobenzene D5 | CAS 3114-55-4 | LGC Standards [lgcstandards.com]

Solubility of Chlorobenzene-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chlorobenzene-d5 in various organic solvents. Due to the limited availability of explicit quantitative solubility data for the deuterated form, this document summarizes known qualitative and miscibility data for this compound, supplemented with quantitative data for its non-deuterated counterpart, Chlorobenzene, as a close proxy. This guide also details common experimental protocols for solubility determination and illustrates a key application of this compound in analytical workflows.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a critical parameter in a wide range of scientific and industrial applications, including reaction chemistry, formulation development, and analytical method development. While specific quantitative solubility data for this compound is not extensively published, its structural similarity to Chlorobenzene allows for reasonable solubility predictions. Chlorobenzene is generally characterized by its good solubility in a variety of common organic solvents.[1]

Table 1: Solubility and Miscibility of this compound and Chlorobenzene in Organic Solvents

| Solvent | This compound Solubility/Miscibility | Chlorobenzene Solubility ( g/100 mL at 20°C, unless noted) | Reference |

| Methanol | Miscible (commercially available as a solution) | Soluble | [2] |

| Ethanol | Good solubility (inferred) | Soluble | [1][3] |

| Acetone | Good solubility (inferred) | Soluble | [1] |

| Diethyl Ether | Good solubility (inferred) | Soluble | [1][3] |

| Chloroform | Soluble | Miscible | |

| Ethyl Acetate | Soluble | Miscible | |

| Benzene | Good solubility (inferred) | Very soluble | [3] |

| Carbon Tetrachloride | Good solubility (inferred) | Very soluble |

Disclaimer: The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. However, minor differences can exist due to isotopic effects on intermolecular interactions.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a substance in an organic solvent. The choice of method often depends on the required accuracy and the nature of the solute and solvent.

Visual Titration Method

This is a straightforward method for determining solubility.

-

Preparation : A known mass of the solute (this compound) is placed in a test tube.

-

Solvent Addition : A burette is used to add a measured volume of the organic solvent to the test tube.

-

Dissolution : The mixture is agitated (e.g., shaken or vortexed) until the solute is completely dissolved.

-

Endpoint Determination : If the initial volume of the solvent is insufficient, small, measured increments of the solvent are added with continuous agitation until complete dissolution is observed.

-

Calculation : The total volume of the solvent required to dissolve the known mass of the solute is recorded, and the solubility is calculated (e.g., in g/100 mL).

Chromatographic Analysis

For more precise measurements, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

-

Saturated Solution Preparation : A supersaturated solution of this compound in the desired solvent is prepared by adding an excess of the solute to the solvent.

-

Equilibration : The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation : The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Analysis : A known volume of the clear, saturated solution is diluted and analyzed by a calibrated chromatographic system to determine the concentration of the dissolved this compound.

Application Workflow: this compound as an Internal Standard in GC/MS Analysis

This compound is frequently used as an internal standard in the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS).[4] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of the analyte of interest by correcting for variations in sample injection and analysis.

The following diagram illustrates the typical workflow for using this compound as an internal standard in a GC/MS analysis.

References

Methodological & Application

Application Notes: Using Chlorobenzene-d5 as an Internal Standard in GC/MS Analysis of Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds (VOCs). Achieving accurate and reproducible quantification in complex matrices requires the use of an internal standard to correct for variations in sample preparation, injection volume, and instrument response. Chlorobenzene-d5 (C6D5Cl), a deuterated analog of chlorobenzene, is an excellent internal standard for the analysis of a wide range of VOCs, particularly in environmental monitoring and pharmaceutical applications. Its chemical similarity to many common analytes, coupled with its distinct mass-to-charge ratio, ensures reliable quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in GC/MS analysis, with a focus on methodologies aligned with U.S. Environmental Protection Agency (EPA) Method 8260.

Key Properties of this compound

This compound is an ideal internal standard due to the following properties:

| Property | Value | Reference |

| Chemical Formula | C6D5Cl | |

| Molecular Weight | 117.59 g/mol | |

| Boiling Point | 130-130.5 °C | |

| Density | 1.157 g/mL at 25 °C | |

| Isotopic Purity | ≥99 atom % D | |

| Mass Shift from Chlorobenzene | +5 amu | |

| Common Applications | Environmental analysis, Priority Pollutants, Synthetic Intermediates | [1] |

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds in Water by Purge and Trap GC/MS (Based on EPA Method 8260)

This protocol details the analysis of VOCs in aqueous samples using a purge and trap system for sample introduction.

1. Preparation of Standards

-

Internal Standard Stock Solution: Commercially available solutions of this compound, typically at a concentration of 2000 µg/mL in methanol, are recommended.[1]

-

Internal Standard Spiking Solution: Prepare a secondary dilution of the this compound stock solution in methanol. A common concentration is 25 mg/L.[2] The final concentration in the sample should be held constant across all calibration standards, blanks, and samples (e.g., 50 µg/L).[3]

-

Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations (e.g., 0.5, 5, 20, 50, 100, and 200 µg/L) in organic-free reagent water.[3] Each calibration standard must be fortified with the internal standard spiking solution to achieve the same constant concentration of this compound in every standard.

2. Sample Preparation

-

Collect water samples in 40-mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa, ensuring no headspace.

-

For each 5 mL of sample (or standard), add a specific volume of the internal standard spiking solution. For example, adding 10 µL of a 25 mg/L this compound solution to a 5 mL sample results in a final internal standard concentration of 50 µg/L.[2]

-

Surrogate standards (e.g., Toluene-d8, 4-Bromofluorobenzene, 1,2-Dichloroethane-d4) should also be added to all samples, blanks, and standards to monitor matrix effects and analytical performance.[2]

-

Immediately seal the vials and load them into the autosampler.

3. GC/MS Instrumentation and Conditions